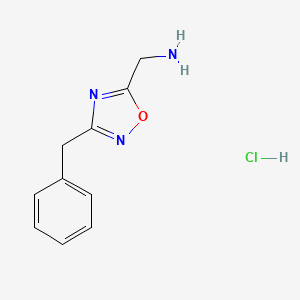![molecular formula C14H20INO2Si B1531038 2-((tert-Butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine CAS No. 1171920-30-1](/img/structure/B1531038.png)
2-((tert-Butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine
Vue d'ensemble
Description
2-((tert-Butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine is a specialized chemical compound characterized by its unique structure, which includes a furo[3,2-b]pyridine core, a tert-butyldimethylsilyloxy group, and an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-((tert-Butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine typically involves multiple steps, starting with the preparation of the furo[3,2-b]pyridine core. The tert-butyldimethylsilyloxy group is introduced through a silylation reaction, and the iodine atom is added via halogenation.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) with a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using reagents like lithium diisopropylamide (LDA) or Grignard reagents (RMgX).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: In synthetic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 2-((tert-Butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine is used as a probe to study biological systems. Its iodine atom can be utilized in radiolabeling experiments, and its silyloxy group can be used to protect sensitive hydroxyl groups during synthesis.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a building block for the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable precursor in drug synthesis.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism by which 2-((tert-Butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets through binding to specific receptors or enzymes. The silyloxy group can act as a protecting group, while the iodine atom can participate in halogen bonding.
Comparaison Avec Des Composés Similaires
2-((tert-Butyldimethylsilyloxy)ethyl)pyridine
2-((tert-Butyldimethylsilyloxy)acetaldehyde
2-((tert-Butyldimethylsilyloxy)benzene
Uniqueness: 2-((tert-Butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine stands out due to its combination of a furo[3,2-b]pyridine core, a tert-butyldimethylsilyloxy group, and an iodine atom. This unique structure provides it with distinct chemical properties and reactivity compared to similar compounds.
Propriétés
IUPAC Name |
tert-butyl-[(6-iodofuro[3,2-b]pyridin-2-yl)methoxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20INO2Si/c1-14(2,3)19(4,5)17-9-11-7-12-13(18-11)6-10(15)8-16-12/h6-8H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVGUIFTDJPUDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20INO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674079 | |
| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6-iodofuro[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171920-30-1 | |
| Record name | 2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-6-iodofuro[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171920-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6-iodofuro[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1530956.png)
![3-[(4-Chlorophenyl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide](/img/structure/B1530957.png)

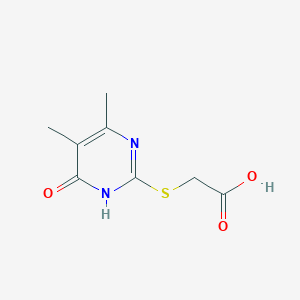
![4-{[5-(Trifluoromethyl)-2-pyridinyl]sulfanyl}aniline](/img/structure/B1530962.png)
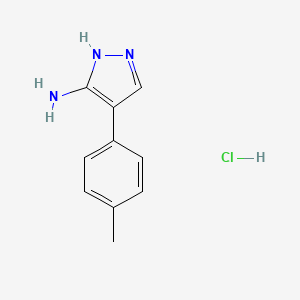
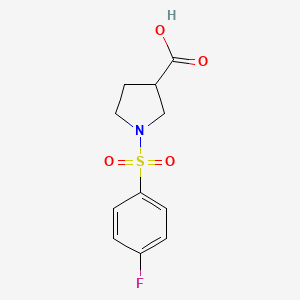


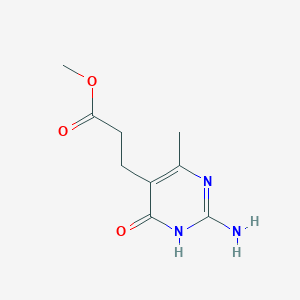


![N-(4-Aminophenyl)-2-([1,1'-biphenyl]-4-yloxy)-propanamide](/img/structure/B1530976.png)
